molecular formula C15H11N4O2S- B10864761 2-(1,3-benzothiazol-2-yl)-4,5-dimethyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate

2-(1,3-benzothiazol-2-yl)-4,5-dimethyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate

Cat. No.: B10864761
M. Wt: 311.3 g/mol
InChI Key: CCHQGZBIIPBEKY-UHFFFAOYSA-M
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Description

2-(1,3-benzothiazol-2-yl)-4,5-dimethyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate is a heterocyclic compound that combines the structural features of benzothiazole and pyrazolopyridine. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-yl)-4,5-dimethyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization reactions. Common synthetic methods include:

    Diazo-coupling: This involves the reaction of diazonium salts with active methylene compounds.

    Knoevenagel condensation: This method involves the reaction of aldehydes or ketones with compounds containing active methylene groups in the presence of a base.

    Biginelli reaction: A three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea.

    Microwave irradiation: This method accelerates the reaction process and improves yields.

    One-pot multicomponent reactions: These reactions combine multiple reactants in a single reaction vessel to form the desired product efficiently.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-yl)-4,5-dimethyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or thiols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzothiazole or pyrazolopyridine rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents, acylating agents.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Amines, thiols.

    Substitution products: Halogenated, alkylated, or acylated derivatives.

Scientific Research Applications

2-(1,3-benzothiazol-2-yl)-4,5-dimethyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-yl)-4,5-dimethyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate involves its interaction with specific molecular targets. For example, as an anti-tubercular agent, it may inhibit enzymes critical for the survival of Mycobacterium tuberculosis. The compound’s structural features allow it to bind to active sites of enzymes, disrupting their normal function and leading to the inhibition of bacterial growth.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole derivatives: Compounds such as 2-aminobenzothiazole and 2-mercaptobenzothiazole share structural similarities and exhibit biological activities.

    Pyrazolopyridine derivatives: Compounds like 3,5-dimethylpyrazolopyridine and 4,5-dihydropyrazolopyridine are structurally related and have similar applications.

Uniqueness

2-(1,3-benzothiazol-2-yl)-4,5-dimethyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate is unique due to its combined benzothiazole and pyrazolopyridine moieties, which confer distinct chemical and biological properties. This dual structural feature enhances its potential for diverse applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C15H11N4O2S-

Molecular Weight

311.3 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4,5-dimethyl-3-oxopyrazolo[4,3-c]pyridin-6-olate

InChI

InChI=1S/C15H12N4O2S/c1-8-13-10(7-12(20)18(8)2)17-19(14(13)21)15-16-9-5-3-4-6-11(9)22-15/h3-7,20H,1-2H3/p-1

InChI Key

CCHQGZBIIPBEKY-UHFFFAOYSA-M

Canonical SMILES

CC1=C2C(=NN(C2=O)C3=NC4=CC=CC=C4S3)C=C(N1C)[O-]

Origin of Product

United States

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